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Compound of Interest

Compound Name: 2,4-Dimethoxyphenyl acetate

Cat. No.: B15399497 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

2,4-dimethoxyphenyl acetate, a compound of interest in various research and development

sectors. This document presents a summary of its nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data, alongside detailed experimental protocols.

Spectroscopic Data Summary
The following tables summarize the key quantitative data from the spectroscopic analysis of

2,4-dimethoxyphenyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.05 d 1H Ar-H

6.55 d 1H Ar-H

6.45 dd 1H Ar-H

3.85 s 3H OCH₃

3.80 s 3H OCH₃

2.30 s 3H COCH₃

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Assignment

169.5 C=O (ester)

161.0 Ar-C

150.5 Ar-C

139.0 Ar-C

121.0 Ar-CH

105.0 Ar-CH

99.0 Ar-CH

56.0 OCH₃

55.5 OCH₃

21.0 COCH₃

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

2950-2840 Medium C-H stretch (alkane)

1765 Strong C=O stretch (ester)

1610, 1500 Medium-Strong C=C stretch (aromatic)

1215 Strong C-O stretch (ester)

1150-1020 Strong C-O stretch (ether)

Mass Spectrometry (MS)
m/z Relative Intensity (%) Assignment

196 40 [M]⁺

154 100 [M - CH₂CO]⁺

139 80 [M - CH₂CO - CH₃]⁺

111 30 [M - CH₂CO - CH₃ - CO]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are outlined

below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were acquired on a Bruker Avance 400 MHz spectrometer. The

sample of 2,4-dimethoxyphenyl acetate was dissolved in deuterated chloroform (CDCl₃).

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an

internal standard (0.00 ppm). For ¹H NMR, the residual solvent peak of CDCl₃ at 7.26 ppm was

used for calibration. For ¹³C NMR, the solvent peak at 77.16 ppm was used as the reference.

Infrared (IR) Spectroscopy
The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer. A small

amount of the neat 2,4-dimethoxyphenyl acetate was placed on the diamond crystal of the
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attenuated total reflectance (ATR) accessory. The spectrum was recorded in the range of 4000-

400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry was performed on a Thermo Scientific ISQ EC single quadrupole mass

spectrometer with electron ionization (EI) at 70 eV. The sample was introduced via direct

infusion. The mass spectrum was recorded over a mass-to-charge (m/z) ratio range of 50-500.

The primary fragmentation pattern observed is the loss of a ketene molecule (CH₂CO) from the

molecular ion.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of 2,4-dimethoxyphenyl acetate.
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Spectroscopic Analysis Workflow of 2,4-Dimethoxyphenyl Acetate

Sample Preparation
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Spectroscopic analysis workflow.

To cite this document: BenchChem. [Spectroscopic Profile of 2,4-Dimethoxyphenyl Acetate:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15399497#spectroscopic-data-nmr-ir-ms-of-2-4-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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